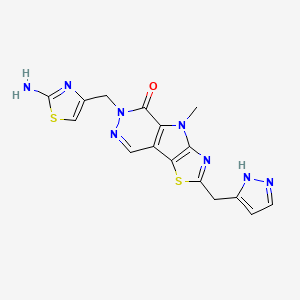

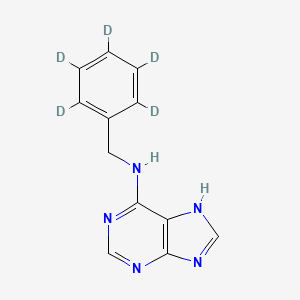

6-Benzylaminopurine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Benzylaminopurine-d5 est une forme deutérée de 6-Benzylaminopurine, une cytokinine synthétique. Les cytokinines sont une classe d'hormones végétales qui favorisent la division cellulaire et la croissance. This compound est utilisé en recherche scientifique pour étudier les effets des cytokinines sur la croissance et le développement des plantes. La forme deutérée est particulièrement utile en spectrométrie de masse et dans d'autres techniques analytiques en raison de sa signature isotopique distincte.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 6-Benzylaminopurine-d5 implique l'introduction d'atomes de deutérium dans la molécule de 6-Benzylaminopurine. Cela peut être réalisé par différentes méthodes, notamment :

Réactions d'échange de deutérium : Cette méthode implique le remplacement d'atomes d'hydrogène par des atomes de deutérium en présence d'une source de deutérium, telle que l'oxyde de deutérium (D2O) ou des solvants deutérés.

Synthèse directe : Cette méthode implique l'utilisation de matières premières deutérées pour synthétiser directement la this compound.

Méthodes de production industrielle

La production industrielle de this compound implique généralement des réactions d'échange de deutérium à grande échelle. Le processus est optimisé pour garantir des rendements élevés et la pureté du produit final. Les conditions de réaction, telles que la température, la pression et la concentration de la source de deutérium, sont soigneusement contrôlées pour atteindre l'enrichissement isotopique souhaité.

Analyse Des Réactions Chimiques

Types de réactions

6-Benzylaminopurine-d5 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium en milieu alcoolique.

Substitution : Halogènes en présence d'un catalyseur.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés de benzyladénine, tandis que la réduction peut donner des dérivés de purine deutérés.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon en spectrométrie de masse pour étudier les effets du marquage au deutérium sur les schémas de fragmentation moléculaire.

Biologie : Utilisé pour étudier les effets des cytokinines sur la croissance et le développement des plantes. Il aide à comprendre le rôle des cytokinines dans la division cellulaire, la différenciation et l'organogenèse.

Médecine : Investigated for its potential therapeutic applications, including its role in promoting wound healing and tissue regeneration.

Industrie : Utilisé dans l'industrie agricole pour améliorer le rendement des cultures et la qualité des fruits et légumes.

5. Mécanisme d'action

This compound exerce ses effets en mimant l'action des cytokinines naturelles. Il se lie aux récepteurs des cytokinines dans les cellules végétales, déclenchant une cascade de signalisation qui favorise la division cellulaire et la croissance. Les cibles moléculaires comprennent les récepteurs des cytokinines et les protéines de signalisation en aval impliquées dans la régulation du cycle cellulaire et l'expression des gènes.

Applications De Recherche Scientifique

6-Benzylaminopurine-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a standard in mass spectrometry to study the effects of deuterium labeling on molecular fragmentation patterns.

Biology: Used to study the effects of cytokinins on plant growth and development. It helps in understanding the role of cytokinins in cell division, differentiation, and organogenesis.

Medicine: Investigated for its potential therapeutic applications, including its role in promoting wound healing and tissue regeneration.

Industry: Used in the agricultural industry to enhance crop yield and improve the quality of fruits and vegetables.

Mécanisme D'action

6-Benzylaminopurine-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The molecular targets include cytokinin receptors and downstream signaling proteins involved in cell cycle regulation and gene expression.

Comparaison Avec Des Composés Similaires

6-Benzylaminopurine-d5 est comparé à d'autres composés similaires, tels que :

6-Benzylaminopurine : La forme non deutérée, qui a une activité biologique similaire mais n'a pas la signature isotopique distincte.

Kinetin : Une autre cytokinine synthétique ayant des effets similaires sur la croissance et le développement des plantes.

Zéatine : Une cytokinine naturelle ayant une activité biologique similaire.

La singularité de this compound réside dans sa forme deutérée, qui la rend particulièrement utile dans les techniques analytiques telles que la spectrométrie de masse. La présence d'atomes de deutérium fournit une signature isotopique distincte, permettant une quantification et une analyse précises.

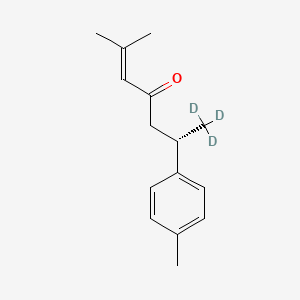

Propriétés

Formule moléculaire |

C12H11N5 |

|---|---|

Poids moléculaire |

230.28 g/mol |

Nom IUPAC |

N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-amine |

InChI |

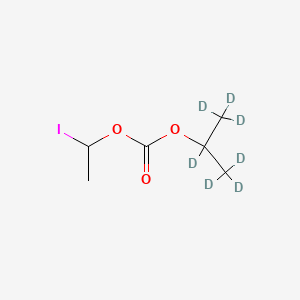

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i1D,2D,3D,4D,5D |

Clé InChI |

NWBJYWHLCVSVIJ-RALIUCGRSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNC2=NC=NC3=C2NC=N3)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)